Succinimidyl-2-(iodoacetamido)acetate
Overview
Description
Succinimidyl-2-(iodoacetamido)acetate is a chemical compound used for scientific research . It is also known as Acetamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-2-iodo- .
Synthesis Analysis
This compound is a very short crosslinker for amine-to-sulfhydryl conjugation via N-hydroxysuccinimide (NHS) ester and iodoacetyl reactive groups . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond . The iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .Molecular Structure Analysis
The molecular formula of this compound is C8H9IN2O5 . Its molecular weight is 340.07 g/mol .Chemical Reactions Analysis
This compound is reactive towards amino and sulfhydryl groups . The NHS ester of the compound reacts with primary amines to form a stable amide bond, and the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond .Physical and Chemical Properties Analysis
This compound is a solid substance . It is white to off-white in appearance . The melting point range is 133 - 134 °C / 271.4 - 273.2 °F . No information was found regarding its flash point .Mechanism of Action
While specific information on the mechanism of action of Succinimidyl-2-(iodoacetamido)acetate was not found, it is known that iodoacetamide, a related compound, acts as an irreversible inhibitor of all cysteine peptidases. The mechanism of inhibition occurs from alkylation of the catalytic cysteine residue .
Safety and Hazards
Future Directions
While specific future directions for Succinimidyl-2-(iodoacetamido)acetate were not found, it is worth noting that compounds with similar functionalities are being explored for their potential in various fields. For instance, a novel serine protease inhibitor-encoding gene (MDSPI16) with improved anti-inflammatory activity was selected for further study . This protein was molecularly modified with mPEG-succinimidyl propionate (mPEG-SPA), and the modified product showed strong anti-inflammatory activity in vivo and in vitro .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-iodoacetyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJMUIEXREENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703869 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215099-66-4 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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